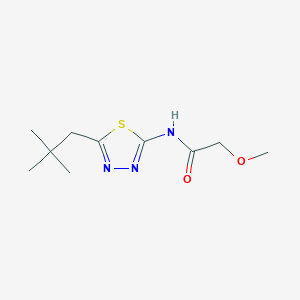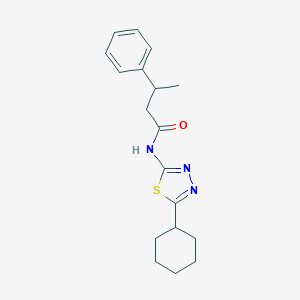
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a thiourea derivative that has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea acts by inhibiting the activity of the protein EZH2, which is overexpressed in many types of cancer. EZH2 plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting EZH2, 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea can prevent the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size. 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has also been shown to have anti-inflammatory effects, indicating its potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea in lab experiments include its high purity, selectivity for cancer cells, and potential safety and efficacy as a therapeutic agent. However, limitations include the need for further research to determine optimal dosage and treatment regimens, as well as potential side effects.
Direcciones Futuras
There are many potential future directions for research on 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea. These include further preclinical studies to determine optimal dosage and treatment regimens, as well as clinical trials to evaluate its safety and efficacy in humans. Other potential future directions include investigating its potential as a treatment for other diseases, such as inflammatory diseases, and exploring its mechanism of action in more detail.
Conclusion:
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea is a promising therapeutic agent that has shown potential as a treatment for cancer. Its selective targeting of cancer cells and potential safety and efficacy make it an attractive option for further research and development. Future research will be needed to determine optimal dosage and treatment regimens, as well as its potential as a treatment for other diseases.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea involves the reaction of cyclopentyl isocyanate with 3-hydroxypropylamine in the presence of thiourea. The reaction yields 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea as a white solid with a purity of over 95%. The synthesis process has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea inhibits the growth of cancer cells in vitro and in vivo, indicating its potential as a promising anticancer agent. 1-Cyclopentyl-3-(3-hydroxypropyl)thiourea has been shown to selectively target cancer cells, leaving normal cells unharmed, making it a potentially safe and effective treatment option for cancer.
Propiedades
Nombre del producto |
1-Cyclopentyl-3-(3-hydroxypropyl)thiourea |
|---|---|
Fórmula molecular |
C9H18N2OS |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C9H18N2OS/c12-7-3-6-10-9(13)11-8-4-1-2-5-8/h8,12H,1-7H2,(H2,10,11,13) |
Clave InChI |
IGPJUQWNAFOMKM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCCCO |
SMILES canónico |
C1CCC(C1)NC(=S)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)


![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)